molecular formula C9H18ClI B3050860 1-Chloro-9-iodononane CAS No. 29215-49-4

1-Chloro-9-iodononane

Cat. No.: B3050860
CAS No.: 29215-49-4
M. Wt: 288.59 g/mol
InChI Key: MCUDHXVIWDEUGP-UHFFFAOYSA-N
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Description

1-Chloro-9-iodononane is an organic compound with the molecular formula C9H18ClI. It is a colorless to yellow liquid with a distinctive odor. This compound is known for its low volatility and solubility in many organic solvents, such as ethanol and ether. It exhibits strong thermal and chemical stability, making it suitable for reactions under high temperature conditions .

Scientific Research Applications

1-Chloro-9-iodononane has several scientific research applications:

Safety and Hazards

1-Chloro-9-iodononane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

1-Chloro-9-iodononane is typically synthesized by reacting 1-bromo-9-iodononane with a chlorinating agent. The specific preparation method involves the reaction of 1-bromo-9-iodononane with phosphorus trichloride or carbon tetrachloride in the presence of ethanol or sodium hydroxide solution . This method ensures the efficient production of this compound with high purity.

Chemical Reactions Analysis

1-Chloro-9-iodononane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in this compound can be substituted with other functional groups. Common reagents for these reactions include sodium iodide and potassium chloride.

    Coupling Reactions: This compound can participate in coupling reactions with other organic compounds, forming new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The iodine atom can be reduced to form 1-chlorononane.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide can yield 1-iodo-9-chlorononane .

Mechanism of Action

The mechanism of action of 1-Chloro-9-iodononane involves its reactivity due to the presence of both chlorine and iodine atoms. These atoms can act as leaving groups in various chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

1-Chloro-9-iodononane can be compared with other similar compounds, such as:

  • 1-Chloro-8-iodooctane
  • 1-Chloro-7-iodoheptane
  • 1-Chloro-6-iodohexane
  • 1-Chloro-5-iodopentane

These compounds share similar structural features, with chlorine and iodine atoms positioned at different locations along the carbon chain. this compound is unique due to its specific chain length and the position of the halogen atoms, which influence its reactivity and applications .

Properties

IUPAC Name

1-chloro-9-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClI/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUDHXVIWDEUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604308
Record name 1-Chloro-9-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29215-49-4
Record name 1-Chloro-9-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-9-iodononane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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